molecular formula C10H15N3 B1525929 5-(pyrrolidin-1-ylmethyl)pyridin-2-amine CAS No. 913573-02-1

5-(pyrrolidin-1-ylmethyl)pyridin-2-amine

Cat. No.: B1525929
CAS No.: 913573-02-1
M. Wt: 177.25 g/mol
InChI Key: HYMKMGCFRHGKLN-UHFFFAOYSA-N
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Description

5-(pyrrolidin-1-ylmethyl)pyridin-2-amine is a heterocyclic compound with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol. This compound is known for its potential implications in various fields of research and industry.

Preparation Methods

The synthesis of 5-(pyrrolidin-1-ylmethyl)pyridin-2-amine involves several steps. One common method includes the reaction of 2-pyridinamine with pyrrolidine in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

5-(pyrrolidin-1-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the pyrrolidinylmethyl group is replaced by other functional groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(pyrrolidin-1-ylmethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: It is being explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(pyrrolidin-1-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(pyrrolidin-1-ylmethyl)pyridin-2-amine can be compared with other similar compounds, such as:

    2-Pyridinamine, 5-methyl-6-(1-pyrrolidinylmethyl)-: This compound has a similar structure but with a methyl group at the 5-position.

    2-Pyridinamine, 5-(1-methylpyrrolidinylmethyl)-: This compound has a methyl group on the pyrrolidine ring.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which can differ significantly from those of its analogs.

Properties

IUPAC Name

5-(pyrrolidin-1-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMKMGCFRHGKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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